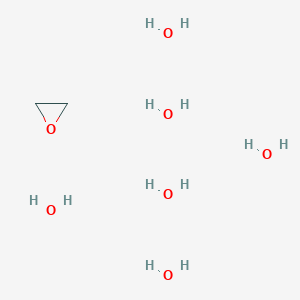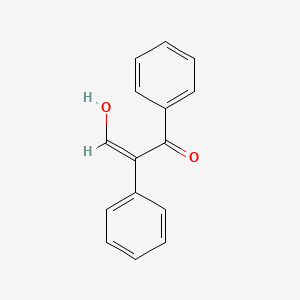
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one: is an organic compound characterized by the presence of a hydroxyl group and a conjugated double bond system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one typically involves the aldol condensation reaction between benzaldehyde and acetophenone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products Formed:
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of 1,2-diphenylpropan-1-ol or 1,2-diphenylpropane.
Substitution: Formation of halogenated derivatives like 3-chloro-1,2-diphenylprop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group and the conjugated double bond system allow it to participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-3-hydroxy-1,2-diphenylprop-2-en-1-one: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
Benzoin: A structurally similar compound with a hydroxyl group and a conjugated system, but with different substituents.
Uniqueness:
Structural Features: The Z-configuration of (Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one imparts unique reactivity and interaction profiles compared to its E-isomer and other similar compounds.
Applications: Its specific structural arrangement makes it suitable for applications in catalysis, pharmaceuticals, and material science, where precise molecular interactions are crucial.
Eigenschaften
Molekularformel |
C15H12O2 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(Z)-3-hydroxy-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-11,16H/b14-11- |
InChI-Schlüssel |
BZQDUENZFVSUIJ-KAMYIIQDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/O)/C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CO)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
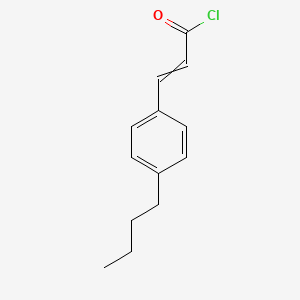

![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
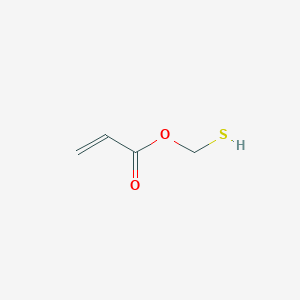


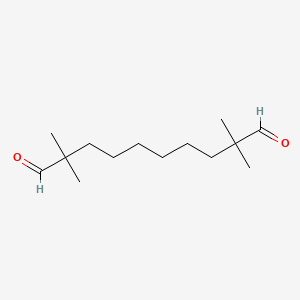
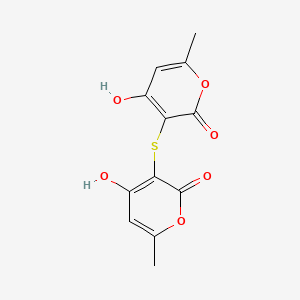
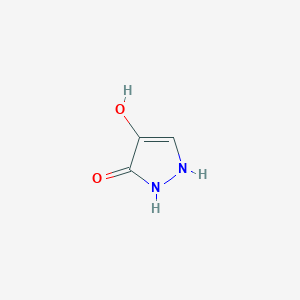
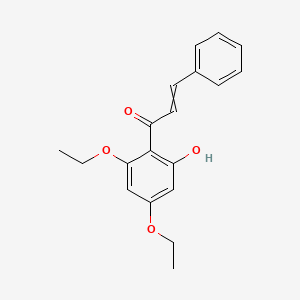
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
